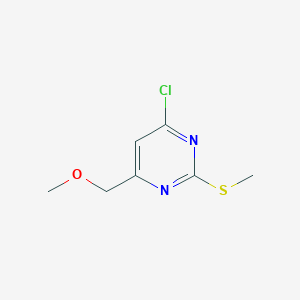![molecular formula C24H18N2OS B2490279 N-(4,5-dihidronafto[1,2-d]tiazol-2-il)-[1,1'-bifenil]-4-carboxamida CAS No. 391229-70-2](/img/structure/B2490279.png)
N-(4,5-dihidronafto[1,2-d]tiazol-2-il)-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphtho[1,2-d][1,3]thiazole moiety linked to a biphenyl carboxamide group, which contributes to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and hypertension by targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzothiazoles, which are known to exhibit a wide range of biological activities . .
Mode of Action
Benzothiazoles, in general, are known to interact with various enzymes and receptors, affecting cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Benzothiazoles are known to influence a variety of biochemical pathways, depending on their specific structure and the nature of their targets
Result of Action
Given the compound’s structural similarity to other benzothiazoles, it may exhibit anti-inflammatory, antimicrobial, or antitumor activities . .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been reported to affect Mycobacterium tuberculosis energetics . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of cells .
Cellular Effects
Based on the known effects of structurally similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphtho[1,2-d][1,3]thiazole derivatives and biphenyl carboxamides, such as:
- Naphtho[1,2-d]thiazol-2-ylamine
- 2-Amino-β-naphthothiazole
- 2-Aminonaphtho[1,2-d]thiazole
Uniqueness
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of the naphtho[1,2-d][1,3]thiazole and biphenyl carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-13H,14-15H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQGPYJNYTWLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2490199.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2490200.png)



![N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2490207.png)
![methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2490208.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
![2-[3-(4-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2490217.png)

